2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706433
InChI: InChI=1S/C7H6BrN3O/c8-6-3-5(10)4-11(2-1-9)7(6)12/h3-4H,2,10H2
SMILES:
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

CAS No.:

Cat. No.: VC17706433

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile -

Specification

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile
Standard InChI InChI=1S/C7H6BrN3O/c8-6-3-5(10)4-11(2-1-9)7(6)12/h3-4H,2,10H2
Standard InChI Key OOTUKOILWOBHNM-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)N(C=C1N)CC#N)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile, reflects its core structure: a dihydropyridine ring substituted at positions 3 (bromo), 5 (amino), and 2 (oxo), with an acetonitrile group at the 1-position. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₆BrN₃O
Molecular Weight228.05 g/mol
CAS Number1540798-33-1
Key Functional GroupsBromo, amino, oxo, nitrile

The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the amino group at position 5 provides a site for hydrogen bonding or further functionalization. The acetonitrile moiety contributes to solubility in polar aprotic solvents, a critical factor in synthetic applications .

Synthetic Methodologies

Multi-Step Synthesis from Pyridine Derivatives

Synthesis typically begins with functionalized pyridine precursors. For example, 5-bromo-2-methoxypyridin-3-amine serves as a starting material in Suzuki-Miyaura cross-coupling reactions to introduce aromatic groups at the C5 position . Subsequent deprotection of methoxy groups using trimethylsilyl iodide (TMS-I) yields intermediates for further modification .

Nucleophilic Substitution and Rearrangement

Alternative routes involve nucleophilic substitution at the brominated position. In one approach, treatment of 3-amino-5-bromo-2-methoxypyridine with acetonitrile derivatives under basic conditions installs the nitrile group. Hofmann rearrangements have also been employed to convert carboxamide intermediates into amine-functionalized products, as demonstrated in the synthesis of related 3-aminopyridin-2-one derivatives .

Catalytic Strategies

Transition metal catalysts, particularly palladium complexes, enhance reaction efficiency. For instance, palladium-catalyzed Buchwald-Hartwig amination could theoretically introduce the amino group post-bromination, though this remains speculative for the exact compound.

Related Compounds and Structural Analogues

CompoundKey ModificationsBiological ActivitySource
Milrinone (13)3-aminopyridin-2-one, methyl groupsPhosphodiesterase inhibition
3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one (15)Pyridinyl substitutionKinase inhibition
Patent compound ES2745016T3Biphenyl, morpholinomethyl groupsAnticancer (hematological)

These analogues underscore the dihydropyridine scaffold’s versatility. For instance, Milrinone’s cardioprotective effects derive from cyclic nucleotide phosphodiesterase inhibition, a mechanism potentially accessible to the target compound via its amino-oxo motif .

Future Research Directions

  • Kinase Profiling: High-throughput screening against kinase libraries to identify specific targets.

  • SAR Studies: Systematic variation of substituents (e.g., replacing bromo with chloro) to optimize potency and selectivity.

  • In Vivo Efficacy: Testing in murine models of cancer or inflammatory diseases.

  • Crystallography: Solving co-crystal structures with kinases to elucidate binding modes.

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